molecular formula C23H31N5O7S B6306829 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid CAS No. 1660127-21-8

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid

Cat. No.: B6306829
CAS No.: 1660127-21-8
M. Wt: 521.6 g/mol
InChI Key: CFGSZUCRHWLSKD-UHFFFAOYSA-N
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Description

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to form stable complexes with metal ions.

Mechanism of Action

Target of Action

The primary target of p-NCS-benzyl-NODA-GA is the Fibroblast Activation Protein (FAP) . FAP is highly expressed on cancer-associated fibroblasts (CAFs) and various tumor cells, playing a crucial role in tumor growth and immunosuppression .

Mode of Action

p-NCS-benzyl-NODA-GA is a peptide and antibody marker that exhibits specific reactivity towards primary amines, such as the lysine group . It is used to label these groups, enabling the tracking and imaging of FAP-expressing cells .

Biochemical Pathways

It is known that the compound plays a role in the immunotherapeutic targeting of fap-expressing cells, which are involved in tumor growth and immunosuppression .

Pharmacokinetics

It is known that the compound is used in pet studies after functionalization with a chelator and suitable radionuclide .

Result of Action

The αFAP-scFv and -IgG4 TMs, which are functionalized with p-NCS-benzyl-NODA-GA, effectively and specifically redirect UniCAR T-cells using 2D, 3D, and in vivo models . Moreover, a remarkably high and specific accumulation of radiolabeled FAP-targeting TMs at the tumor site of xenograft mouse models was observed .

Action Environment

The action environment of p-NCS-benzyl-NODA-GA is primarily within the tumor microenvironment, where FAP is highly expressed . The compound’s action, efficacy, and stability may be influenced by various factors within this environment, including the presence of immune cells, the degree of immunosuppression, and the heterogeneity of antigen expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid typically involves multiple steps. One common method includes the reaction of 1,4,7-triazonane with bromoacetic acid to form the bis(carboxymethyl) derivative. This intermediate is then reacted with 4-isothiocyanatobenzylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid is widely used in scientific research due to its ability to form stable complexes with metal ions. Some of its applications include:

    Chemistry: Used as a chelating agent in coordination chemistry.

    Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.

    Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.

    Industry: Applied in the synthesis of advanced materials and catalysts.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O7S/c29-20(24-13-17-1-3-18(4-2-17)25-16-36)6-5-19(23(34)35)28-11-9-26(14-21(30)31)7-8-27(10-12-28)15-22(32)33/h1-4,19H,5-15H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGSZUCRHWLSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCC2=CC=C(C=C2)N=C=S)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid
Reactant of Route 3
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid
Reactant of Route 4
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid

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